N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6/c17-13-8-10(6-7-14(13)18)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLDAGPODNZJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the substitution of the 3-chloro-4-fluorophenyl and phenyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for biological assays to explore its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved[7][7].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s pyrazolo[3,4-d][1,2,3]triazin-4-amine core distinguishes it from other nitrogen-rich bicyclic systems. Below is a comparative analysis of key analogs:
Substituent Effects
- 3-Chloro-4-fluorophenyl Group : Present in both the target compound and N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, this substituent likely contributes to lipophilicity and target binding via halogen bonding .
- Phenyl vs. Pyridinylmethyl : The phenyl group at the 7-position in the target compound may reduce solubility compared to the pyridin-3-ylmethyl group in ’s analog, impacting bioavailability .
Physicochemical and Pharmacological Inferences
While explicit data for the target compound is unavailable, comparisons suggest:
- Solubility : Likely lower than analogs with polar substituents (e.g., pyridinylmethyl or difluoromethoxy groups) due to the chloro-fluorophenyl and phenyl moieties .
- Binding Affinity : The pyrazolo-triazine core may offer distinct π-π stacking or hydrogen-bonding interactions compared to quinazoline or triazolo-pyrimidine cores .
- Metabolic Stability : The absence of labile groups (e.g., nitro in ) could improve metabolic stability relative to quinazoline analogs .
Biological Activity
N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C19H15ClFN5
- Molecular Weight : 365.81 g/mol
- CAS Number : 1226447-33-1
The compound features a complex structure characterized by a pyrazolo[3,4-d][1,2,3]triazin core with a 3-chloro-4-fluorophenyl group and a phenyl group. This unique arrangement contributes to its distinctive chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. Preliminary studies indicate that this compound may inhibit specific kinases that play crucial roles in cell proliferation and survival in cancer cells.
Anticancer Potential
Research has shown that compounds within the pyrazolo[3,4-d][1,2,3]triazin class exhibit significant anticancer properties. Specifically:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells .
- Induction of Apoptosis : Studies indicate that it may induce apoptosis through mechanisms involving caspase activation (caspases 3, 8, and 9), which are critical for programmed cell death .
Comparative Biological Activity
A comparative analysis with similar compounds highlights the potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-methylphenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | Structure | Different substitution pattern on the phenyl group |
| Pyrazolo[3,4-b]pyrimidine derivatives | Structure | Known for selective inhibition of cyclin-dependent kinases |
The specific halogen substitutions in this compound enhance its reactivity and selectivity against particular cancer cell lines compared to similar compounds.
In Vitro Studies
Several studies have evaluated the anticancer effects of this compound:
- Cell Viability Assays : MTT assays conducted on MCF-7 and MDA-MB-231 cells revealed significant reductions in cell viability upon treatment with varying concentrations of the compound.
- Caspase Activity : Activation of caspases was measured post-treatment to confirm the induction of apoptosis. Results indicated a dose-dependent increase in caspase activity correlating with decreased cell viability.
Pharmacological Implications
The compound's ability to inhibit specific kinases suggests potential applications in targeted cancer therapies. Its unique structure may allow for the development of novel agents aimed at overcoming resistance mechanisms commonly seen in chemotherapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Nucleophilic substitution at the pyrazolo-triazine core with halogenated aryl amines (e.g., 3-chloro-4-fluorophenylamine) under reflux conditions in polar aprotic solvents like DMF or THF .
- Michael addition or cyclocondensation to form the pyrazolo-triazine scaffold, using catalysts such as triethylamine or Pd-based systems to enhance regioselectivity .
- Purification via column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) and characterization using ¹H/¹³C NMR, HRMS, and melting point analysis .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and fluorine/chlorine-substituted carbons (δ 110–160 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) help confirm substitution patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray crystallography (if available): Resolve π-stacking interactions in the pyrazolo-triazine core .
Q. What in vitro models are suitable for initial pharmacological screening?
- Methodological Answer :
- Cell lines : Use tumor cell lines (e.g., A-431, U251) expressing high levels of kinase targets (EGFR, PDGFR-β) to assess antiproliferative activity .
- ELISA assays : Quantify inhibition of tyrosine phosphorylation (e.g., EGFR phosphorylation at Y1068) using growth factors like EGF or VEGF .
- Dose-response curves : Test concentrations from 1 nM to 10 µM, with positive controls (e.g., PD153035 for EGFR inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
-
Solvent selection : Replace THF with DMF to enhance solubility of halogenated intermediates, improving yields from ~60% to >85% .
-
Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling reactions; the latter reduces byproduct formation .
-
Temperature control : Lower reaction temperatures (0–25°C) minimize decomposition of sensitive intermediates .
Table 1 : Yield Optimization via Reaction Conditions (Hypothetical Data Based on )
Catalyst Solvent Temp (°C) Yield (%) Purity (%) Triethylamine THF 80 74 95 PdCl₂(PPh₃)₂ DMF 25 92 99
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., ELISA vs. cell viability) to identify assay-specific biases .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethyl) to isolate structure-activity relationships (SAR) .
- Kinase profiling : Use broad-spectrum kinase panels to rule off-target effects (e.g., inhibition of Flk-1 vs. EGFR) .
Q. What computational methods predict ADME/Tox properties of this compound?
- Methodological Answer :
- In silico tools : Apply SwissADME or ADMETLab to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
- Toxicity prediction : Use ProTox-II to flag hepatotoxicity risks (e.g., mitochondrial dysfunction) based on structural alerts .
- Docking studies : Model interactions with hERG channels to assess cardiotoxicity potential .
Q. How do substituents (e.g., chloro, fluoro) influence target binding and selectivity?
- Methodological Answer :
- Fluorine : Enhances binding to hydrophobic kinase pockets (e.g., EGFR ATP-binding site) via C-F⋯π interactions .
- Chlorine : Increases metabolic stability by reducing CYP3A4-mediated oxidation .
- Methoxy groups : Improve solubility but may reduce membrane permeability .
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill management : Neutralize with 10% sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
